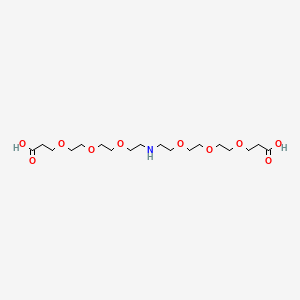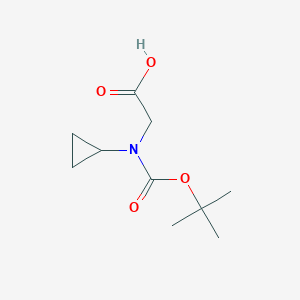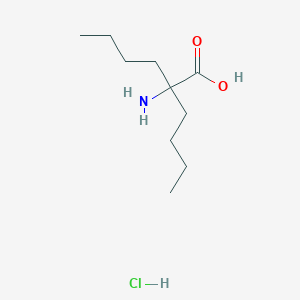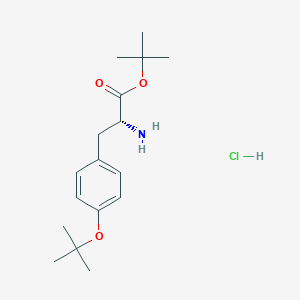
(S)-2-cyclopentyl-2-(methylamino)acetic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “(S)-2-cyclopentyl-2-(methylamino)acetic acid” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions involving a compound like “this compound” would likely depend on the specific conditions and reagents used. For example, the amino group might participate in acid-base reactions, while the acetic acid group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and acidity or basicity .Wirkmechanismus
Target of Action
It’s worth noting that acetic acid, a related compound, is known to act as an antimicrobial agent used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to interact with microbial cells, disrupting their normal function and leading to their death .
Biochemical Pathways
Acetic acid, a related compound, is known to be involved in various metabolic processes, including glucose and lipid metabolism .
Result of Action
Related compounds such as acetic acid have been shown to have various effects, including antimicrobial activity and potential influence on glucose uptake and blood flow rates in skeletal muscle .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG in lab experiments is its selectivity for group I mGluRs, which allows for more specific manipulation of synaptic transmission and plasticity. However, one limitation of using (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG is its potential off-target effects, which can complicate the interpretation of experimental results. In addition, the synthesis of (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG can be challenging and time-consuming, which can limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG. One area of interest is the potential therapeutic applications of (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG in neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. Another area of interest is the development of more selective and potent antagonists of group I mGluRs, which can improve the specificity and efficacy of (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG in lab experiments and clinical applications. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective effects of (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG can provide insights into the pathophysiology of neurological disorders and inform the development of new therapies.
Wissenschaftliche Forschungsanwendungen
(S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and schizophrenia. It has been shown to reduce the severity of seizures in animal models of epilepsy and to improve motor function in animal models of Parkinson's disease. In addition, (S)-2-cyclopentyl-2-(methylamino)acetic acidMCPG has been shown to have antipsychotic effects in animal models of schizophrenia.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-cyclopentyl-2-(methylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-7(8(10)11)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPSYRCLINFTF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3180506.png)







![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)

